molecular formula C6H4BrIO B155156 3-Bromo-5-iodophenol CAS No. 570391-20-7

3-Bromo-5-iodophenol

Cat. No.: B155156
CAS No.: 570391-20-7
M. Wt: 298.9 g/mol
InChI Key: IQYQJLWQIUGDTI-UHFFFAOYSA-N
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Description

3-Bromo-5-iodophenol is an organic compound with the molecular formula C₆H₄BrIO It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Bromo-5-iodophenol can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules. The halogen atoms in the molecule could potentially affect its stability and reactivity under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodophenol typically involves the halogenation of phenol. One common method is the sequential bromination and iodination of phenol. The process begins with the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenol. This intermediate is then subjected to iodination using iodine and an oxidizing agent like potassium iodate to produce this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar halogenation process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Quinones or other oxidized phenolic compounds.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Bromo-5-iodophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Comparison with Similar Compounds

  • 3-Bromo-4-iodophenol
  • 2-Bromo-5-iodophenol
  • 3-Bromo-5-chlorophenol

Comparison: 3-Bromo-5-iodophenol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-bromo-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQJLWQIUGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627098
Record name 3-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570391-20-7
Record name 3-Bromo-5-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570391-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-3-iodo-5-methoxy-benzene (6.29 g, 20.1 mmol) was suspended in a solution of hydrogen bromide in acetic acid (33%, 150 mL). Tetrabutylammonium bromide (0.5 g, 1.55 mmol) was added and the mixture was heated to reflux under vigorous stirring for 2 d. After cooling to room temperature the mixture was extracted with methylene chloride (3×100 mL). The combined organic layers were washed with water (50 mL), dried (MgSO4) and concentrated to give the crude product which was purified by flash chromatography on silica gel (300 g, AcOEt/heptane 1:9). 3-Bromo-5-iodo-phenol (21.2 g, 96%) was obtained as pale brown solid.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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